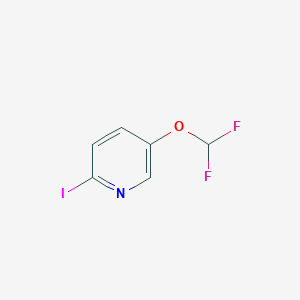
5-(Difluoromethoxy)-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-2-iodopyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a difluoromethoxy group (-OCF2H) and an iodine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-iodopyridine typically involves the introduction of the difluoromethoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 2-iodopyridine with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The industrial production methods aim to achieve high purity and yield while minimizing environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-(Difluoromethoxy)-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-2-iodopyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Difluoromethoxy)-2-chloropyridine
- 5-(Difluoromethoxy)-2-bromopyridine
- 5-(Difluoromethoxy)-2-fluoropyridine
Comparison
Compared to its analogs, 5-(Difluoromethoxy)-2-iodopyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to chlorine, bromine, and fluorine can lead to different chemical behaviors and interactions with biological targets .
Propriétés
Formule moléculaire |
C6H4F2INO |
|---|---|
Poids moléculaire |
271.00 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2-iodopyridine |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H |
Clé InChI |
YEJIIJDWVMTYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
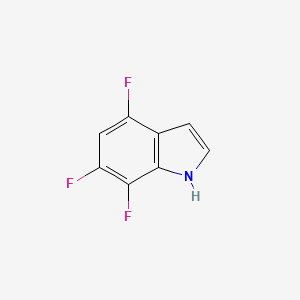
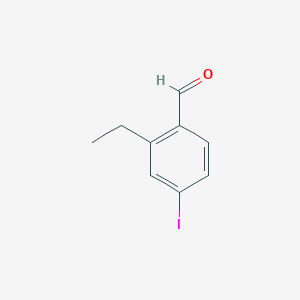
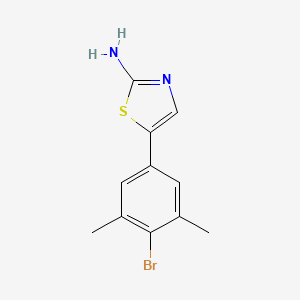
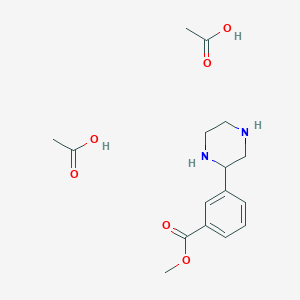
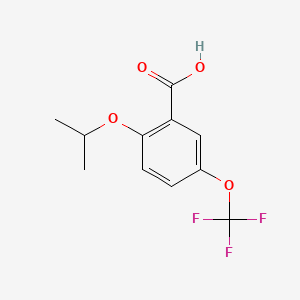
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

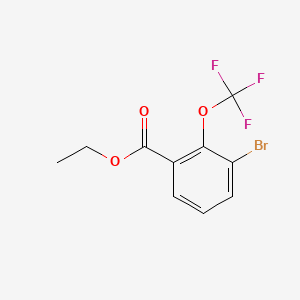
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
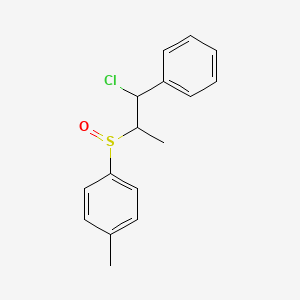
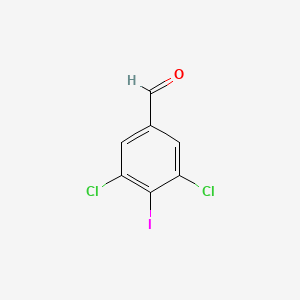
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
